![molecular formula C29H30F6N4OS B13822280 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups and a cinchona alkaloid derivative, which contribute to its distinctive chemical behavior and potential utility in catalysis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a cinchona alkaloid derivative under specific conditions. The reaction is carried out in the presence of a thiourea reagent, which facilitates the formation of the desired thiourea linkage. The process requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thiourea group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, acids, and oxidizing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted thiourea derivatives, while oxidation reactions could lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea has several notable applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s properties are explored for the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea primarily involves its role as a bifunctional organocatalyst. The compound can activate substrates through hydrogen bonding and stabilize transition states, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the compound to promote enantioselective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is also used as an organocatalyst.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea: Another similar compound with slight variations in the cinchona alkaloid derivative, used for similar catalytic applications.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea is unique due to its specific combination of trifluoromethyl groups and the cinchona alkaloid derivative, which confer distinct catalytic properties and potential for enantioselective synthesis .
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUJTLQXUVPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
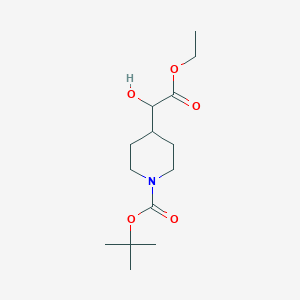
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
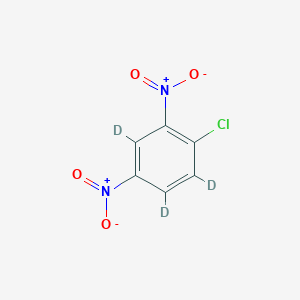
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
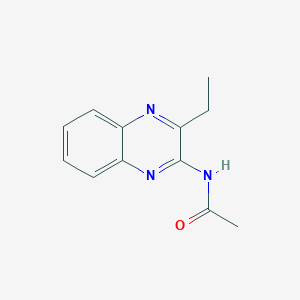

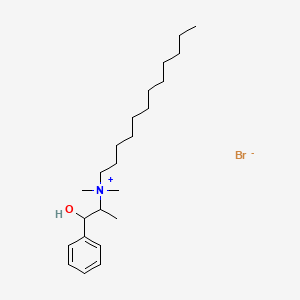
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
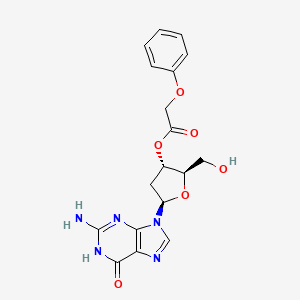
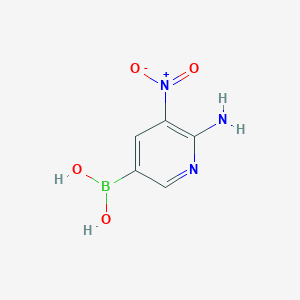
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
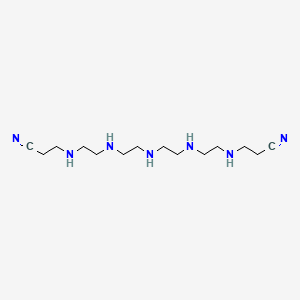
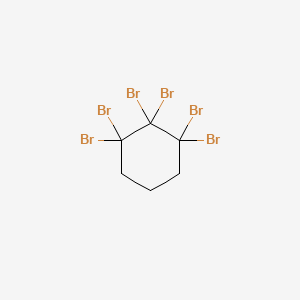
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
